(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine
CAS No.: 1009309-65-2
Cat. No.: VC18832752
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009309-65-2 |
|---|---|
| Molecular Formula | C11H14BrNO2 |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3 |
| Standard InChI Key | ILGOOXRFTJHHQD-UHFFFAOYSA-N |
| Canonical SMILES | COC(CN=CC1=CC=C(C=C1)Br)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine, reflects its structural components: a 4-bromophenyl group linked via an imine bond (–CH=N–) to a 2,2-dimethoxyethylamine fragment. The (E)-configuration denotes the trans arrangement of substituents around the C=N bond, a critical determinant of its stereochemical stability. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1009309-65-2 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Canonical SMILES | COC(CN=CC₁=CC=C(C=C₁)Br)OC |
| InChI Key | ILGOOXRFTJHHQD-UHFFFAOYSA-N |
The presence of electron-withdrawing bromine and electron-donating methoxy groups creates a push-pull electronic system, potentially influencing its photochemical behavior and intermolecular interactions .
Spectroscopic Characterization
While direct spectral data for this compound are scarce, analogous Schiff bases exhibit diagnostic NMR and IR signatures. For instance:
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¹H NMR: Aromatic protons (δ 7.0–8.0 ppm), imine proton (δ ~8.3 ppm), and methoxy groups (δ ~3.3 ppm) .
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IR: C=N stretch (~1600–1650 cm⁻¹), C–Br (~600 cm⁻¹), and C–O–C (~1100 cm⁻¹) .
Synthesis and Preparation
Synthetic Route
The compound is synthesized via a condensation reaction between 4-bromobenzaldehyde and 2,2-dimethoxyethanamine under mild acidic or anhydrous conditions :
Key parameters:
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Solvent: Ethanol or methanol for optimal solubility.
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Catalyst: Trace acetic acid or molecular sieves to drive imine formation.
Precursor Analysis
2,2-Dimethoxyethanamine (CAS 22483-09-6), a critical precursor, exhibits:
Its low steric hindrance and electron-rich amine facilitate rapid Schiff base formation.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Likely decomposes above 200°C, consistent with Schiff bases .
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Hydrolytic Sensitivity: The imine bond is prone to hydrolysis in aqueous acidic/basic media, regenerating the parent aldehyde and amine.
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Photoreactivity: Methoxy groups may stabilize excited states, as seen in nitrobenzyl photolabile analogues .
Solubility and Partitioning
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to methoxy groups; limited in water (logP ≈ 2.1 estimated) .
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Crystallinity: Likely forms monoclinic crystals, as observed in brominated Schiff bases .
Challenges and Future Directions
Knowledge Gaps
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Toxicological Data: No in vivo studies are reported; preliminary assays are needed to assess cytotoxicity .
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Electronic Properties: Computational modeling (DFT) could elucidate charge distribution and reactivity hotspots .
Synthetic Optimization
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